

An In-depth Technical Guide to the Thermochemical Properties of Phenyl Carbamate

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Compound of Interest

Compound Name: Phenyl carbamate

Cat. No.: B146086

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **phenyl carbamate**. It includes quantitative data, detailed experimental protocols for determining these properties, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with or are interested in the characteristics of **phenyl carbamate**.

Thermochemical Data of Phenyl Carbamate and Related Compounds

The following tables summarize the available thermochemical data for **phenyl carbamate**. It is important to note that while experimental data for some properties of **phenyl carbamate** are available, key energetic properties such as the standard enthalpy of formation and combustion are primarily based on computational estimations. To provide a broader context, experimental data for closely related carbamate derivatives are also included.

Table 1: Physical and Thermochemical Properties of **Phenyl Carbamate** (CAS: 622-46-8)

Property	Value	Method	Source(s)
Molecular Formula	C ₇ H ₇ NO ₂	-	[1]
Molecular Weight	137.14 g/mol	-	[1]
Melting Point	149-152 °C	Experimental	[2][3]
Boiling Point	278.9 °C (at 760 mmHg)	Experimental	[4]
Standard Gibbs Free Energy of Formation (ΔfG°)	-47.00 kJ/mol	Calculated (Joback)	[5]
Standard Enthalpy of Formation, Gas (ΔfH°gas)	-162.29 kJ/mol	Calculated (Joback)	[5]
Enthalpy of Fusion (ΔfusH°)	15.91 kJ/mol	Calculated (Joback)	[5]
Enthalpy of Vaporization (ΔvapH°)	53.25 kJ/mol	Calculated (Joback)	[5]
Solubility	Soluble in water	Experimental	[2][4]

Table 2: Experimental Thermochemical Data for Selected Carbamate Derivatives

Compound	Property	Value	Method	Source(s)
Ethyl ethyl(phenyl)carbamate	$\Delta_f H^\circ_{\text{liquid}}$	-420.5 ± 5.9 kJ/mol	Combustion Calorimetry	[6]
Ethyl ethyl(phenyl)carbamate	$\Delta_c H^\circ_{\text{liquid}}$	-6051.7 ± 5.9 kJ/mol	Combustion Calorimetry	[6]
Methyl Carbamate	$\Delta_{\text{fus}} H^\circ$	17.02 ± 0.03 kJ/mol	Differential Scanning Calorimetry (DSC)	[2]
n-Butyl Carbamate	$\Delta_{\text{sub}} H$	94 ± 8 kJ/mol	-	[7]

Experimental Protocols

This section details the methodologies for determining the key thermochemical properties of **phenyl carbamate**. The protocols are based on standard laboratory practices for organic compounds.

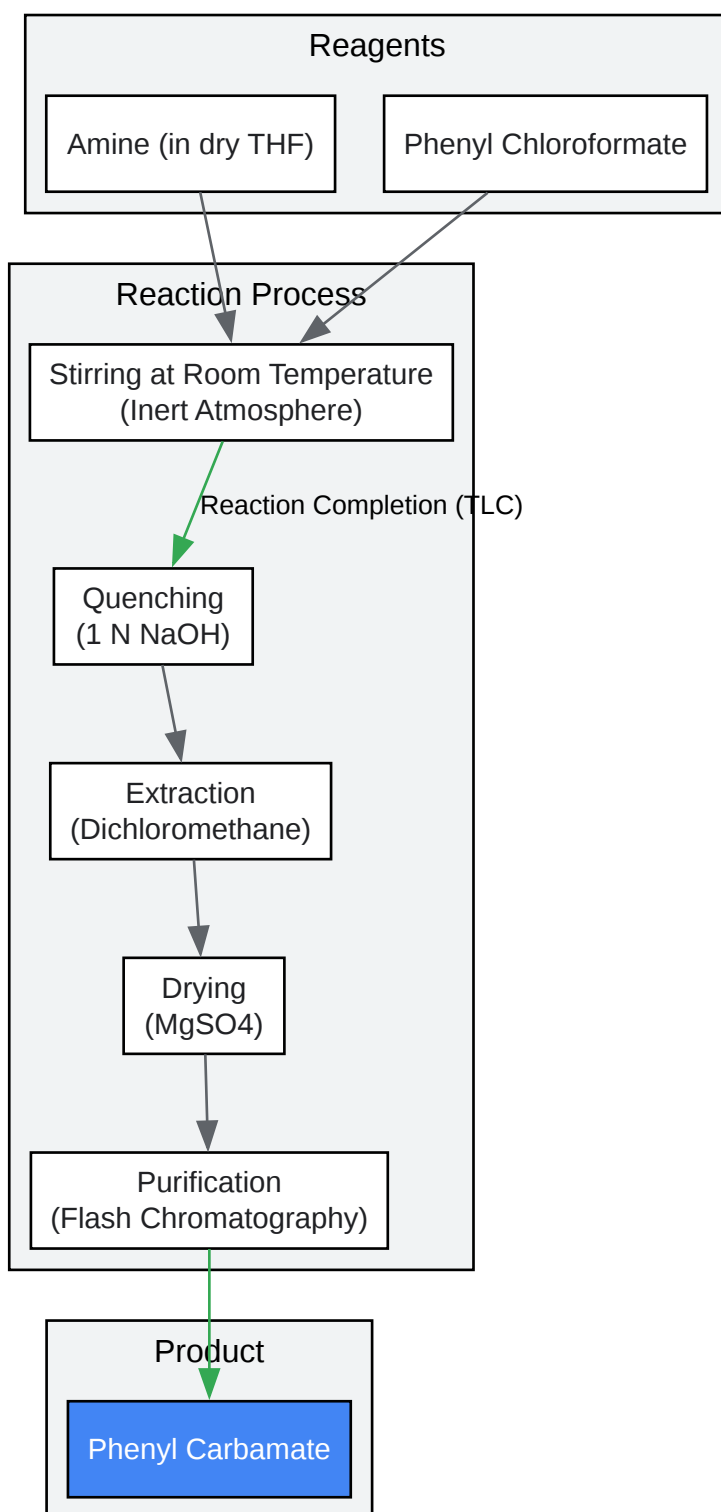
Synthesis of Phenyl Carbamate

A common laboratory-scale synthesis of **phenyl carbamate** involves the reaction of an amine (in this case, ammonia, often from a precursor) with phenyl chloroformate.

General Procedure:[8][9]

- An amine (5.0 mmol, 1.0 equiv) is dissolved in a suitable dry solvent (e.g., THF, 20.0 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon).
- The solution is stirred at room temperature.
- Phenyl chloroformate (5.5 mmol, 1.1 equiv) is added dropwise to the stirred solution.

- The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by adding 1 N NaOH aqueous solution.
- The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are washed with brine and dried over an anhydrous salt (e.g., MgSO_4).
- The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the **phenyl carbamate**.



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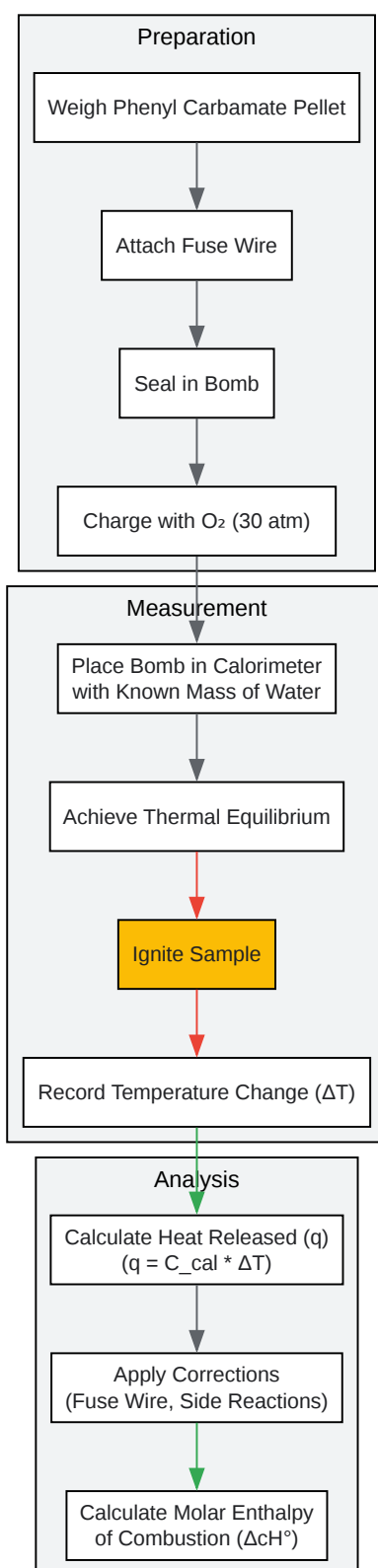
General workflow for the synthesis of **phenyl carbamate**.

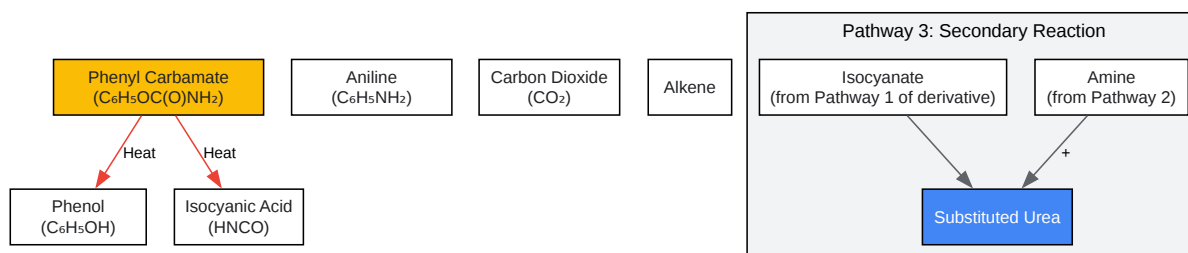
Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. The procedure involves combusting a known mass of the sample in a high-pressure oxygen environment and measuring the resulting temperature change.

General Procedure:[10][11][12]

- **Calibration:** The heat capacity of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.
- **Sample Preparation:** A pellet of **phenyl carbamate** (approximately 1 g) is accurately weighed. A fuse wire of known length is attached to the bomb electrodes, with the wire in contact with the sample.
- **Bomb Assembly:** The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are properly positioned.
- **Combustion:** The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
- **Data Acquisition:** The temperature of the water is recorded at regular intervals before and after combustion until a constant temperature is reached.
- **Analysis:** The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter, after correcting for the heat released by the combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated per mole of the substance.





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